molecular formula C19H13N5O B14152871 4-{[3-(4-Methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}benzonitrile CAS No. 920483-93-8

4-{[3-(4-Methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}benzonitrile

Cat. No.: B14152871
CAS No.: 920483-93-8
M. Wt: 327.3 g/mol
InChI Key: KQIUKGVWPQIUIK-UHFFFAOYSA-N
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Description

4-{[3-(4-Methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}benzonitrile is a heterocyclic compound that features a triazolo-pyridazine core. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of the triazole and pyridazine rings imparts unique chemical and biological properties to the molecule.

Preparation Methods

The synthesis of 4-{[3-(4-Methylphenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy}benzonitrile typically involves the cyclization of appropriate hydrazine derivatives with ortho esters or other suitable reagents. The reaction conditions often require acid catalysis to facilitate the formation of the triazole ring. Industrial production methods may involve multi-step synthesis starting from commercially available precursors, followed by purification processes to obtain the desired compound in high yield and purity .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole and pyridazine rings can form hydrogen bonds and other interactions with biological macromolecules, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar compounds include other triazole and pyridazine derivatives, such as:

Properties

CAS No.

920483-93-8

Molecular Formula

C19H13N5O

Molecular Weight

327.3 g/mol

IUPAC Name

4-[[3-(4-methylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]benzonitrile

InChI

InChI=1S/C19H13N5O/c1-13-2-6-15(7-3-13)19-22-21-17-10-11-18(23-24(17)19)25-16-8-4-14(12-20)5-9-16/h2-11H,1H3

InChI Key

KQIUKGVWPQIUIK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)OC4=CC=C(C=C4)C#N

Origin of Product

United States

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